CDD0102
CDD0102
CDD0102 is a potent M1 Muscarinic receptor agonist.
Brand Name:
Vulcanchem
CAS No.:
146422-58-4
VCID:
VC0006960
InChI:
InChI=1S/C8H12N4O.C2HF3O2/c1-2-7-11-8(13-12-7)6-3-9-5-10-4-6;3-2(4,5)1(6)7/h5-6H,2-4H2,1H3,(H,9,10);(H,6,7)
SMILES:
CCC1=NOC(=N1)C2CNC=NC2
Molecular Formula:
C10H13F3N4O3
Molecular Weight:
294.23 g/mol
CDD0102
CAS No.: 146422-58-4
Cat. No.: VC0006960
Molecular Formula: C10H13F3N4O3
Molecular Weight: 294.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | CDD0102 is a potent M1 Muscarinic receptor agonist. |
|---|---|
| CAS No. | 146422-58-4 |
| Molecular Formula | C10H13F3N4O3 |
| Molecular Weight | 294.23 g/mol |
| IUPAC Name | 3-ethyl-5-(1,4,5,6-tetrahydropyrimidin-5-yl)-1,2,4-oxadiazole;2,2,2-trifluoroacetic acid |
| Standard InChI | InChI=1S/C8H12N4O.C2HF3O2/c1-2-7-11-8(13-12-7)6-3-9-5-10-4-6;3-2(4,5)1(6)7/h5-6H,2-4H2,1H3,(H,9,10);(H,6,7) |
| Standard InChI Key | DGWZWAJULKDIKA-UHFFFAOYSA-N |
| SMILES | CCC1=NOC(=N1)C2CNC=NC2 |
| Canonical SMILES | CCC1=NOC(=N1)C2CNC=NC2.C(=O)(C(F)(F)F)O |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator